molecular formula C5H8N2O3 B13621924 (4R)-1-methyl-2-oxoimidazolidine-4-carboxylicacid

(4R)-1-methyl-2-oxoimidazolidine-4-carboxylicacid

Cat. No.: B13621924
M. Wt: 144.13 g/mol
InChI Key: AEDVCQIVTIIFMO-GSVOUGTGSA-N
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Description

(4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is a chiral compound with a unique structure that includes an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The imidazolidine ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid include other imidazolidine derivatives and chiral amino acids. Examples include (4R)-thiazolidine carboxylic acid and its 2-substituted analogs .

Uniqueness

What sets (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid apart is its specific chiral configuration and the presence of the imidazolidine ring. This unique structure allows it to interact with biological molecules in a distinct manner, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

(4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)/t3-/m1/s1

InChI Key

AEDVCQIVTIIFMO-GSVOUGTGSA-N

Isomeric SMILES

CN1C[C@@H](NC1=O)C(=O)O

Canonical SMILES

CN1CC(NC1=O)C(=O)O

Origin of Product

United States

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